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Compound of Interest

Compound Name: Glucose oxime

Cat. No.: B1241236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of glucose oxime in

medicinal chemistry and drug discovery. Glucose oxime serves as a versatile building block

for the synthesis of complex molecules and as a pharmacologically active scaffold. Detailed

protocols for its synthesis and key applications are provided to facilitate its use in the

laboratory.

Application Notes
Glucose oxime, a derivative of glucose, has emerged as a valuable tool in drug discovery due

to its unique chemical properties and biological activities. Its applications can be broadly

categorized into its role as a versatile synthetic intermediate and as a core structure for the

development of bioactive compounds.

1. A Versatile Intermediate for Complex Molecule Synthesis

Glucose oxime is a key starting material for the synthesis of a wide array of complex

molecular architectures, providing a rich scaffold for combinatorial chemistry and the

generation of diverse compound libraries.[1]

Iminosugars and Bicyclic Mimetics: The open-chain form of glucose oxime allows for the

installation of an oxime functionality at a terminal position, which can be further manipulated
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to synthesize complex heterocyclic compounds like iminosugars with seven-membered rings

and bicyclic sugar mimetics through intramolecular cycloaddition reactions.

Glycoconjugates: The oxime group serves as a chemical handle for "oxime ligation," a highly

chemoselective reaction used to conjugate sugars to peptides, proteins, lipids, and other

biomolecules.[2] This has been instrumental in the synthesis of neo-glycopeptides and other

complex bioconjugates for targeted drug delivery and immunological studies.[2]

Heterocyclic Compounds: Sugar oximes can be readily converted into other important

heterocyclic systems, such as isoxazolines and nitriles, which are prevalent in many

biologically active molecules.[2] For instance, the reaction of a protected glucose oxime
with dimethyl acetylenedicarboxylate (DMAD) yields isoxazoline glucosides.[2]

2. A Scaffold for Bioactive Molecules

Derivatives of glucose oxime have demonstrated a range of biological activities, making them

attractive candidates for drug development.

Acetylcholinesterase (AChE) Reactivators: Sugar oximes have been extensively investigated

as reactivators of acetylcholinesterase, an enzyme crucial for nerve function that is inhibited

by organophosphorus poisoning.[2] The sugar moiety can enhance the permeability of these

reactivators through biological membranes, potentially improving their efficacy as antidotes.

[2][3]

Enzyme Inhibitors: Various sugar oximes have been identified as broad-spectrum inhibitors

of glycosidases.[2] Additionally, oxime-based inhibitors have been developed for other key

drug targets:

Glucose Transporter 1 (GLUT1) Inhibitors: Novel oxime-based inhibitors have been

identified that can hinder glucose uptake and cell growth in cancer cells, which often

overexpress GLUT1.[4]

Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: An oxime-containing C-glucosylarene

has been identified as a potential SGLT2 inhibitor for the treatment of hyperglycemia in

diabetes.
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Antimicrobial and Anticancer Agents: The oxime functional group is present in several FDA-

approved drugs, including cephalosporin antibiotics.[5] Furthermore, oxime derivatives have

shown promise for their anti-inflammatory, antioxidant, and anticancer activities.[6]

Quantitative Data
The following tables summarize key quantitative data for various glucose oxime derivatives

from the literature.

Table 1: Reactivation Kinetics of Human Acetylcholinesterase (hAChE) by Sugar Oximes

Compound Inhibitor kr2 (M-1min-1)

Sugar Oxime 1 NEDPA 183 ± 20

Sugar Oxime 2 NEDPA 210 ± 20

HI-6 NEDPA 240 ± 10

Obidoxime NEDPA 1500 ± 100

2-PAM NEDPA 160 ± 10

Sugar Oxime 1 Paraoxon 1100 ± 100

Sugar Oxime 2 Paraoxon 1000 ± 100

HI-6 Paraoxon 1000 ± 100

Obidoxime Paraoxon 11000 ± 1000

2-PAM Paraoxon 1200 ± 100

Data adapted from a study on bi- and trifunctional sugar oximes as antidotes against

organophosphorus poisoning.[7]

Table 2: Half-maximal Inhibitory Concentration (IC50) of Sugar Oximes against hAChE
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Compound IC50 (µM)

Sugar Oxime 1 390 ± 40

Sugar Oxime 2 > 1000

Sugar Oxime 3 110 ± 10

Sugar Oxime 4 200 ± 20

Data adapted from a study on bi- and trifunctional sugar oximes as antidotes against

organophosphorus poisoning.[7]

Experimental Protocols
Protocol 1: General Synthesis of D-Glucose Oxime

This protocol describes a standard method for the synthesis of D-glucose oxime from D-

glucose and hydroxylamine hydrochloride.

Materials:

D-Glucose

Hydroxylamine hydrochloride (NH2OH·HCl)

Sodium acetate (NaOAc) or Pyridine

Methanol (MeOH)

Water

Procedure:

Dissolve D-glucose (1 equivalent) in methanol.

Add sodium acetate (1.2 equivalents) or pyridine (1.2 equivalents) to the solution and stir

until dissolved.
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Add hydroxylamine hydrochloride (1.1 equivalents) to the mixture.

Reflux the reaction mixture for 1-2 hours. Alternatively, the reaction can be stirred at room

temperature overnight.[8]

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to 0°C.

Slowly add water dropwise to induce crystallization of the glucose oxime.[8]

Filter the crystalline product, wash with cold water, and dry under vacuum.

Protocol 2: Microwave-Assisted Oxime Ligation of a Sugar to an Aminooxy-Linker

This protocol outlines a rapid and efficient method for conjugating a sugar to a molecule

containing an aminooxy group using microwave irradiation.[9]

Materials:

Unprotected reducing sugar (e.g., N-acetylglucosamine) (1 equivalent)

Aminooxy-functionalized linker (1 equivalent)

0.1 M Ammonium acetate (NH4OAc) buffer, pH 4.5

Procedure:

In a microwave-safe reaction vessel, dissolve the aminooxy linker and the unprotected sugar

in 0.1 M NH4OAc buffer (pH 4.5).

Place the vessel in a microwave reactor.

Irradiate the reaction mixture at a maximum of 50°C for 30 minutes (e.g., 400 W with a 2-

minute ramp to temperature).[9]

After the reaction is complete, freeze-dry the solution.
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Purify the resulting oxime-linked glycoconjugate by flash chromatography (e.g., using a

mobile phase of CHCl3:MeOH:H2O, 6:4:0.5).[9]

Protocol 3: One-Pot Fmoc-Deprotection and Oxime Ligation

This protocol is designed for the rapid labeling of peptides containing an Fmoc-protected

aminooxy group with D-glucose.[10]

Materials:

Fmoc-protected aminooxy peptide (Fmoc-Aoa-peptide)

30% Piperidine in anhydrous N,N-Dimethylformamide (DMF)

Trifluoroacetic acid (TFA)

Aniline

D-Glucose

Anhydrous DMF

Acetone

Procedure:

Dissolve the Fmoc-Aoa-peptide in pre-heated (75°C) 30% piperidine in anhydrous DMF for 1

minute to remove the Fmoc protecting group.[10]

Quench the reaction with neat TFA (to approximately 30% v/v).[10]

Add a pre-heated solution of aniline (2 equivalents) and D-glucose (100 equivalents) in

anhydrous DMF.[10]

Allow the ligation reaction to proceed for 5 minutes at 75°C.[10]

Quench the reaction with acetone.
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Purify the resulting glucose-conjugated peptide by reverse-phase high-performance liquid

chromatography (RP-HPLC).
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Caption: General workflow for the synthesis of glucose oxime.
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Caption: Glucose oxime as a versatile precursor for diverse scaffolds.
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Inhibition of GLUT1-mediated Glucose Uptake
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Caption: Inhibition of GLUT1 by an oxime-based inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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